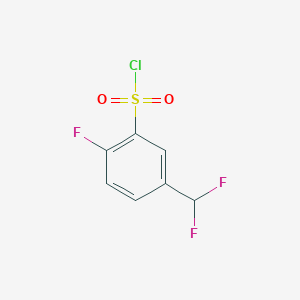

5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride (DFMFSCl) is a chemical compound that has been used in a variety of scientific research applications. This compound has a wide range of uses due to its unique properties, which include its high solubility in water and its ability to form stable complexes with other molecules.

Aplicaciones Científicas De Investigación

Activation of Hydroxyl Groups in Polymeric Carriers

5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride, related to 4-fluorobenzenesulfonyl chloride, shows potential in activating hydroxyl groups of polymeric carriers. This can lead to the covalent attachment of biologicals like enzymes and antibodies to various solid supports, retaining their biological functions. Such applications are critical in therapeutic settings, such as for bioselective separation of human lymphocyte subsets or tumor cells from bone marrow (Chang et al., 1992).

Novel Synthesis Techniques

The compound is integral in novel synthesis techniques. For instance, it's involved in the synthesis of key intermediates for the preparation of pesticides. These techniques often involve complex reactions like chlorosulfonation, demonstrating the compound's versatility in chemical synthesis (Xiao-hua Du et al., 2005).

Synthetic Utility in Organic Chemistry

Its isomers play a significant role in organic chemistry. For example, various fluoronitrobenzenesulfonyl chlorides, which are structurally related, are synthesized from difluoronitrobenzenes. These compounds are essential in the regioselective reaction with phenylmethanethiol, leading to high-yield production of sulfonyl chlorides. Such compounds have extensive applications in synthesizing organic compounds with specific functional groups (Sergey Zhersh et al., 2010).

Electrostatic Activation in Chemical Reactions

Compounds like 4-fluorobenzenesulfonyl chloride, closely related to this compound, are used for electrostatic activation in chemical reactions. This activation facilitates S N Ar reactions under mild conditions, highlighting its significance in modifying reactivity and broadening the scope of potential chemical transformations (R. Weiss et al., 2001).

Protein Studies Using Fluorine Nuclear Magnetic Resonance

In biochemistry, related compounds like p-fluorobenzenesulfonyl chloride are used to modify protein side chains. This modification allows for the analysis of proteins using fluorine nuclear magnetic resonance, providing insights into protein structure and function (T. Liao et al., 1985).

Safety and Hazards

Propiedades

IUPAC Name |

5-(difluoromethyl)-2-fluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBRFBYUCDBVBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

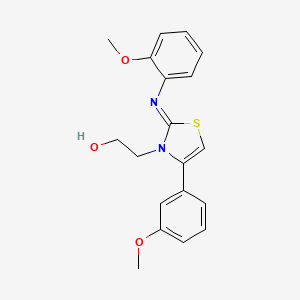

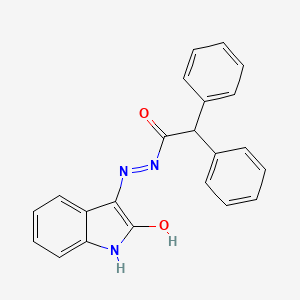

![N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2498847.png)

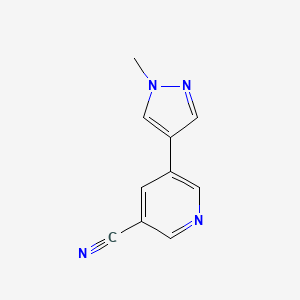

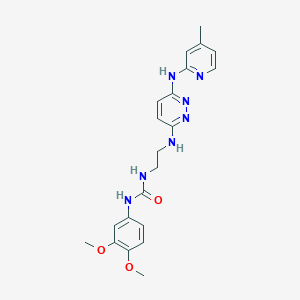

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498850.png)

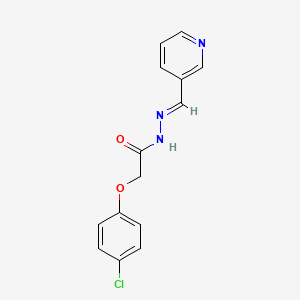

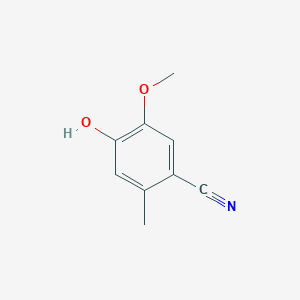

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2498853.png)

![2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2498854.png)